4-(Methylamino)benzene-1,3-dicarboxylic acid

Metal–Organic Frameworks Coordination Polymers Aldehyde Removal

4-(Methylamino)benzene-1,3-dicarboxylic acid (synonym: 4-methylaminoisophthalic acid) is a benzene-1,3-dicarboxylic acid derivative bearing a secondary methylamino (–NHCH₃) substituent at the 4-position. With molecular formula C₉H₉NO₄, molecular weight 195.17 g/mol, and predicted logP of 1.5, it is classified as an aromatic amino acid analogue.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 779349-89-2
Cat. No. B12113586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzene-1,3-dicarboxylic acid
CAS779349-89-2
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-10-7-3-2-5(8(11)12)4-6(7)9(13)14/h2-4,10H,1H3,(H,11,12)(H,13,14)
InChIKeyUWMMOZYVUBABMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)benzene-1,3-dicarboxylic acid (CAS 779349-89-2): Procurement-Relevant Identity and Physicochemical Baseline


4-(Methylamino)benzene-1,3-dicarboxylic acid (synonym: 4-methylaminoisophthalic acid) is a benzene-1,3-dicarboxylic acid derivative bearing a secondary methylamino (–NHCH₃) substituent at the 4-position. With molecular formula C₉H₉NO₄, molecular weight 195.17 g/mol, and predicted logP of 1.5, it is classified as an aromatic amino acid analogue . The compound exhibits a decomposition-limit melting point of 297.5–298.5 °C and a predicted pKa of 3.49 ± 0.36 for the most acidic carboxyl group [1]. Its regiospecific 1,3-carboxyl geometry combined with a secondary amine donor at the 4-position distinguishes it from both primary-amino and 5-substituted isophthalic acid congeners, making it a targeted candidate for coordination polymer and metal–organic framework (MOF) ligand applications where NH-group availability and spatial orientation are critical [2].

Why 4-(Methylamino)benzene-1,3-dicarboxylic acid Cannot Be Replaced by Generic Amino-Isophthalic Acid Analogs


Generic substitution among amino-isophthalic acid derivatives is precluded by three interconnected factors: regiospecificity, amine class, and application-driven ligand design. The 4-NHCH₃ substitution pattern on the isophthalic acid scaffold presents a secondary amine with a distinct spatial vector and hydrogen-bonding profile compared to the 5-substituted regioisomer (5-methylaminoisophthalic acid) or the primary amine congener (5-aminoisophthalic acid) [1]. In porous metal-complex applications, the secondary amine provides a chemically accessible NH group for aldehyde capture via imine formation, a reactivity mode unavailable to tertiary amines and distinct from primary amines in terms of condensation kinetics and hydrolytic stability of the resulting adduct [2]. Furthermore, the 4-substitution regiochemistry alters the relative acidity of the two carboxyl groups, affecting both coordination geometry at metal nodes and postsynthetic modification selectivity [3]. These non-interchangeable features mean that procurement of the specific 4-methylamino regioisomer is essential when the application demands this precise spatial and electronic configuration.

Quantitative Differentiation Evidence for 4-(Methylamino)benzene-1,3-dicarboxylic acid Versus Closest Analogs


Regioisomeric Differentiation: 4-NHCH₃ vs. 5-NHCH₃ Substitution on Isophthalic Acid Scaffold in Porous Metal-Complex Ligand Applications

In EP3050618A1, 4-methylaminoisophthalic acid and 5-methylaminoisophthalic acid are listed as distinct secondary-amine ligand options for constructing porous metal complexes intended for aldehyde gas removal [1]. Both are enumerated within the same ligand class, but their regioisomeric substitution necessarily produces different carboxyl-group geometries. The 4-substituted regioisomer places the secondary amine adjacent (ortho) to one carboxyl group, whereas the 5-substituted regioisomer positions the amine symmetrically between the two meta-carboxyls. This spatial difference controls the coordination angle at the metal node and the accessibility of the NH group within the resulting pore environment. The patent explicitly distinguishes primary-amine ligands (e.g., 5-aminoisophthalic acid hydrate) from secondary-amine ligands (e.g., 4-methylaminoisophthalic acid, 5-methylaminoisophthalic acid) as separate functional categories, confirming that amine class is a critical design parameter [1].

Metal–Organic Frameworks Coordination Polymers Aldehyde Removal

Amine Class Differentiation: Secondary (–NHCH₃) vs. Primary (–NH₂) Amino-Isophthalic Acid Reactivity in Aldehyde Capture

EP3050618A1 categorizes organic ligands for aldehyde-removing porous metal complexes into primary-amine-containing, secondary-amine-containing, imino-group-containing, and NH-free classes [1]. 4-Methylaminoisophthalic acid belongs explicitly to the secondary-amine class alongside 5-methylaminoisophthalic acid, 2-methylaminoterephthalic acid, and related N-alkyl compounds [1]. In contrast, 5-aminoisophthalic acid hydrate belongs to the primary-amine class [1]. The patent's functional logic is that NH-group-containing ligands enable high-efficiency removal of aldehyde gas, presumably through reversible imine formation [1]. Secondary amines react with aldehydes to form enamines or iminium intermediates under different kinetic and equilibrium profiles compared to primary amines, which form imines. This difference can affect both the capture efficiency and the regeneration (desorption) behavior of the resulting material, although the patent does not provide head-to-head quantitative performance data for individual ligands.

Aldehyde Scavenging Imine Formation Porous Adsorbents

Esterification Selectivity: Differential Carboxyl Group Reactivity in 4-Methylaminoisophthalic Acid vs. Symmetric Isophthalic Acid

The foundational study by Taub (1920) specifically investigated the esterification behavior of 4-methylaminoisophthalic acid as a representative unsymmetrical dibasic acid [1]. The presence of the 4-methylamino substituent breaks the symmetry of the two carboxyl groups, rendering them electronically and sterically non-equivalent. Taub's work demonstrated that the two carboxyl groups exhibit differential esterification rates, enabling selective mono-esterification to yield 4-methylamino-isophthalic acid-3-methyl ester under controlled conditions (sulfuric acid/water) [2]. In contrast, unsubstituted isophthalic acid possesses two chemically equivalent carboxyl groups (both meta to each other), and 5-substituted isomers maintain a symmetric environment where both carboxyls experience similar electronic effects from the substituent. This differential reactivity is a direct consequence of the 4-substitution pattern and the electron-donating methylamino group's ortho/para-directing influence.

Selective Esterification Unsymmetrical Dicarboxylic Acids Synthetic Methodology

Regioisomeric Discrimination from 4-(Methylamino)benzene-1,2-dicarboxylic acid (K8D) in Biological Target Contexts

The 1,2-dicarboxylic acid regioisomer, 4-(methylamino)benzene-1,2-dicarboxylic acid (PDB ligand code K8D), has been co-crystallized with the human tyrosyl-DNA phosphodiesterase 1 (Tdp1) catalytic domain (PDB entry 6N0R, resolution 1.544 Å) [1]. In this structure, K8D functions as a fragment hit in an anti-cancer drug design context, binding within the active site with its two carboxyl groups engaging the catalytic residues [1][2]. The 1,3-dicarboxylic acid regioisomer (target compound 779349-89-2) differs fundamentally in the spatial relationship between the two carboxyl groups: the 1,3-configuration (isophthalic acid backbone) places the carboxyls in a meta relationship (approx. 120° angle) whereas the 1,2-configuration (phthalic acid backbone) places them ortho (approx. 60° angle). This geometric difference dictates fundamentally different metal-coordination geometries and protein-binding pharmacophores, making the 1,3- and 1,2-regioisomers non-interchangeable for both biological screening and MOF construction.

Structural Biology Fragment-Based Drug Design Tdp1 Inhibition

Physicochemical Differentiation: Predicted pKa and Thermal Stability vs. 5-Aminoisophthalic Acid

The target compound has a predicted pKa of 3.49 ± 0.36 (most acidic carboxyl) and a decomposition-limit melting point of 297.5–298.5 °C [1]. For comparison, 5-aminoisophthalic acid has a predicted pKa of 3.69 ± 0.10 and a melting point reported as >300 °C . The lower predicted pKa of the 4-methylamino derivative (ΔpKa ≈ 0.20 units) suggests slightly greater carboxyl acidity, which may influence deprotonation equilibrium and metal-coordination kinetics under identical pH conditions. The decomposition upon melting (indicated by 'decomp' notation at 297.5–298.5 °C) contrasts with the simple melting behavior of 5-aminoisophthalic acid (>300 °C), indicating that the 4-methylamino compound undergoes thermal degradation at its melting transition, which is a relevant consideration for solvothermal MOF synthesis protocols that operate at elevated temperatures.

Physicochemical Profiling Thermal Stability Protonation State

Defined Application Scenarios for 4-(Methylamino)benzene-1,3-dicarboxylic acid Based on Verified Differentiation Evidence


Secondary-Amine-Functionalized MOF Synthesis for Aldehyde Gas Scavenging

4-Methylaminoisophthalic acid is explicitly disclosed as a secondary-amine-containing organic ligand for constructing porous metal complexes (MOFs) designed for aldehyde removal from gas streams [1]. The secondary NH group enables covalent capture of formaldehyde, acetaldehyde, and related volatile carbonyl compounds through reversible condensation, while the 1,3-dicarboxylate backbone provides the bidentate coordination geometry needed for framework assembly. This compound is suitable for developing air-purification MOFs, indoor environmental quality materials, and industrial emission control sorbents. Selection over 5-methylaminoisophthalic acid or primary-amine analogs should be based on the desired pore architecture, as the 4-substitution regiochemistry directs the reactive amine into a distinct spatial orientation within the MOF channel [1].

Stepwise Linker Derivatization via Selective Mono-Esterification

The non-equivalence of the two carboxyl groups in 4-methylaminoisophthalic acid, demonstrated by Taub (1920) through selective mono-esterification to the 3-methyl ester [2], makes this compound a strategic choice for stepwise MOF linker functionalization. One carboxyl can be ester-protected while the other is used for initial coordination to a metal node or for conjugation to a targeting moiety, after which deprotection reveals the second carboxyl for further framework extension or postsynthetic modification. This orthogonal reactivity is intrinsic to the unsymmetrical 4-substitution pattern and cannot be achieved with symmetric isophthalic acid or 5-substituted analogs where both carboxyls are electronically equivalent. This scenario is relevant for constructing multivariate (MTV) MOFs, polymer-MOF hybrids, and surface-anchored coordination assemblies [2].

Isophthalate-Based MOF Topology Engineering Requiring Meta-Carboxyl Geometry

The 1,3-dicarboxylate (isophthalate) geometry of 4-methylaminoisophthalic acid, with carboxyl groups positioned at approximately 120° relative to each other, is specifically suited for constructing MOFs with Kagomé lattice (e.g., STAM series), lvt topology, or nbo topology when combined with paddlewheel-type secondary building units [1]. This is in contrast to the 1,4-benzenedicarboxylate (terephthalate) scaffold used in UiO-66-type and IRMOF-series frameworks, or the 1,2-dicarboxylate scaffold (K8D) used in fragment-based drug design [3]. Researchers aiming to access isophthalate-specific MOF architectures with a built-in secondary amine functionality for postsynthetic modification or guest-interaction tuning should select this compound over the more commonly employed 2-aminoterephthalic acid, which directs framework assembly toward different topologies [3].

Structure–Activity Relationship Studies on Amino-Isophthalic Acid Derivatives for Enzyme Inhibition or Receptor Antagonism

The isophthalic acid scaffold has established precedent in medicinal chemistry, including as CysLT₂ receptor antagonists (e.g., BayCysLT2, IC₅₀ = 53 nM) and as HIV-1 protease inhibitor surrogates [4]. 4-Methylaminoisophthalic acid provides a specific substitution vector—secondary amine at the 4-position—that is underrepresented in the published SAR literature compared to 5-substituted or primary-amine derivatives. Its procurement enables systematic exploration of how the 4-NHCH₃ group influences target binding, selectivity, and pharmacokinetic properties relative to the 5-NHCH₃, 4-NH₂, and 5-NH₂ congeners. The predicted logP of 1.5 and pKa of 3.49 suggest a distinct ionization and lipophilicity profile that may translate to differential membrane permeability or binding-site complementarity compared to more polar primary-amine analogs .

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